3-(3-methyl-1,2-oxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the third position of the oxazole ring and a propanoic acid moiety attached to the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitropropene with ethyl chloroacetate in the presence of a base, followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
- 3-(3-chlorophenyl)-2-methyl-1,3-oxazol-5-yl)propanoic acid
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)propanoic acid
Uniqueness
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position of the oxazole ring and the propanoic acid moiety at the fourth position contribute to its unique reactivity and interaction with biological targets .
Properties
CAS No. |
1368177-20-1 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.